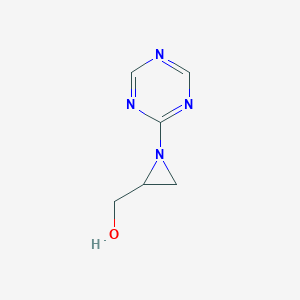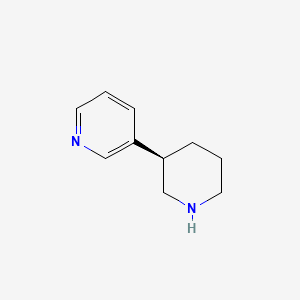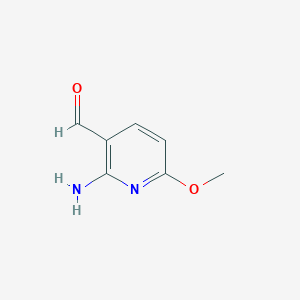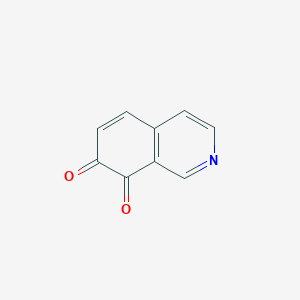![molecular formula C8H7N3O B11919816 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドは、3位にアミノ基、2位にアルデヒド基を有するイミダゾ[1,2-a]ピリジンコアを特徴とする複素環式化合物です。 この化合物は、有機合成や医薬品化学において貴重な用途で知られる、より広範なイミダゾ[1,2-a]ピリジン類の一部です .
準備方法
合成経路と反応条件
3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドは、さまざまな方法で合成できます。一般的な方法の1つは、2-アミノピリジン、アルデヒド、イソシアニドの1ポット3成分縮合反応を、無溶媒の機械化学的ボールミル条件下で行うことです。 この方法は、高収率、穏やかな反応条件、短い反応時間を提供します .
もう1つの方法は、2-アミノピリジンとα-ハロカルボニル化合物、1,3-ジカルボニル化合物、ニトロオレフィン、またはアルキンの環状縮合です。 このプロセスは1ポット反応で行うことができ、イミダゾ[1,2-a]ピリジン誘導体を合成するための便利で効率的な方法です .
工業生産方法
3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドの工業生産方法は、通常、スケーラブルで費用対効果の高い合成経路を伴います。 前述の1ポット3成分縮合反応は、その簡便さと効率性から、特に工業用途に適しています .
化学反応の分析
反応の種類
3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基はカルボン酸に酸化できます。
還元: アルデヒド基は第一級アルコールに還元できます。
置換: アミノ基は求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: ハロアルカンやアシルクロリドなどの求核剤は、塩基性条件下でアミノ基と反応できます。
生成される主な生成物
酸化: 3-アミノイミダゾ[1,2-a]ピリジン-2-カルボン酸。
還元: 3-アミノイミダゾ[1,2-a]ピリジン-2-メタノール。
置換: 使用する求核剤に応じて、さまざまな置換されたイミダゾ[1,2-a]ピリジン誘導体。
4. 科学研究の応用
3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドは、科学研究において幅広い用途があります。
化学: 複雑な有機分子や複素環式化合物の合成における貴重な中間体として役立ちます.
生物学: 酵素阻害剤や受容体モジュレーターの研究に使用されています。
医学: イミダゾ[1,2-a]ピリジン誘導体は、多剤耐性菌株や広範囲耐性菌株の結核菌に対して有意な活性を示し、抗結核剤としての可能性を示しています.
科学的研究の応用
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
作用機序
3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、抗結核剤として、結核菌の細胞壁合成を標的にし、重要な酵素プロセスを阻害します。 この化合物の構造により、酵素の活性部位に結合し、その機能を阻害し、細菌細胞の死滅につながります .
6. 類似の化合物との比較
3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドは、他のイミダゾ[1,2-a]ピリジン誘導体と比較できます。
2,7-ジメチルイミダゾ[1,2-a]ピリジン-3-カルボキサミド: この化合物も有意な抗結核活性を示しますが、置換パターンと特定の活性プロファイルが異なります.
3-アミノイミダゾ[1,2-a]ピリジン:
イミダゾ[1,2-a]ピラジン: 有機合成や創薬で使用される別の汎用性の高い足場ですが、電子特性と立体特性が異なります.
これらの比較は、特定の官能基や反応性など、3-アミノイミダゾ[1,2-a]ピリジン-2-カルバルデヒドの独自の機能を強調しており、研究や産業のさまざまな分野において貴重な化合物となっています。
類似化合物との比較
3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound also exhibits significant antituberculosis activity but differs in its substitution pattern and specific activity profile.
3-Aminoimidazo[1,2-a]pyridine:
Imidazo[1,2-a]pyrazine: Another versatile scaffold used in organic synthesis and drug development, but with different electronic and steric properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H,9H2 |
InChIキー |
FTPHGCVADNPHCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)





![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)

![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)
![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)


